![molecular formula C15H19F3N2O2 B7518243 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPB is a piperazine derivative that acts as a selective antagonist of the serotonin 5-HT1A receptor.
Mechanism of Action
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the 5-HT1A receptor, 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid increases the release of serotonin and other neurotransmitters, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has been shown to have anxiolytic and antidepressant effects in animal models and humans. It has also been shown to have a neuroprotective effect against ischemic injury and to inhibit tumor growth in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid is its high selectivity for the 5-HT1A receptor, which reduces the risk of off-target effects. However, 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid research. One direction is to further investigate its potential therapeutic applications in neurology, psychiatry, and oncology. Another direction is to develop more soluble derivatives of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid to overcome its low solubility in water. Additionally, the development of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid analogs with improved pharmacokinetic properties and selectivity for the 5-HT1A receptor could lead to the development of new drugs for the treatment of various disorders.
Synthesis Methods
The synthesis of 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid involves the reaction of 3-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with butyric acid. The final product is obtained after purification through recrystallization.
Scientific Research Applications
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has been extensively studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has been shown to have a neuroprotective effect against ischemic injury and has potential use in the treatment of Alzheimer's disease. In psychiatry, 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has been studied for its potential use in the treatment of depression and anxiety disorders. In oncology, 4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid has been shown to have anti-tumor activity and has potential use in the treatment of cancer.
properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c16-15(17,18)12-3-1-4-13(11-12)20-9-7-19(8-10-20)6-2-5-14(21)22/h1,3-4,11H,2,5-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGUYBPATATYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.